1-(2-(Quinolin-6-yl)pyrrolidin-1-yl)ethanone
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Overview
Description
1-(2-(Quinolin-6-yl)pyrrolidin-1-yl)ethanone is a chemical compound that features a quinoline ring attached to a pyrrolidine ring via an ethanone linker
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Quinolin-6-yl)pyrrolidin-1-yl)ethanone typically involves the reaction of quinoline derivatives with pyrrolidine derivatives under specific conditions. One common method involves the use of a catalyst-free synthesis approach, where N-hetaryl ureas and alcohols are utilized . This environmentally friendly technique yields a wide range of N-quinolin-2-yl substituted carbamates, which can be further processed to obtain the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Quinolin-6-yl)pyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The ethanone linker can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted ethanone derivatives.
Scientific Research Applications
1-(2-(Quinolin-6-yl)pyrrolidin-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-(Quinolin-6-yl)pyrrolidin-1-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The quinoline ring can intercalate with DNA, while the pyrrolidine ring may interact with protein targets, leading to various biological effects. The compound’s ability to modulate specific pathways makes it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
1-(Pyrrolidin-1-yl)ethanone: A simpler analog with a pyrrolidine ring attached to an ethanone linker.
Quinoline derivatives: Compounds with a quinoline ring structure, such as quinoline N-oxides and dihydroquinolines.
Uniqueness: 1-(2-(Quinolin-6-yl)pyrrolidin-1-yl)ethanone is unique due to the combination of the quinoline and pyrrolidine rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile scaffold in medicinal chemistry and materials science.
Properties
Molecular Formula |
C15H16N2O |
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Molecular Weight |
240.30 g/mol |
IUPAC Name |
1-(2-quinolin-6-ylpyrrolidin-1-yl)ethanone |
InChI |
InChI=1S/C15H16N2O/c1-11(18)17-9-3-5-15(17)13-6-7-14-12(10-13)4-2-8-16-14/h2,4,6-8,10,15H,3,5,9H2,1H3 |
InChI Key |
MXAJHMBRAGFWSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCC1C2=CC3=C(C=C2)N=CC=C3 |
Origin of Product |
United States |
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